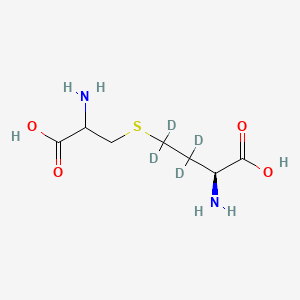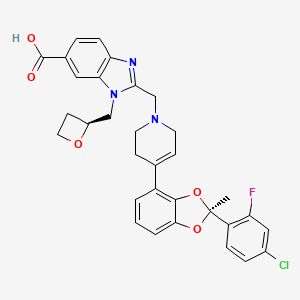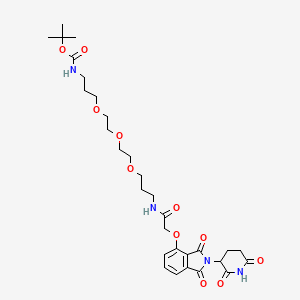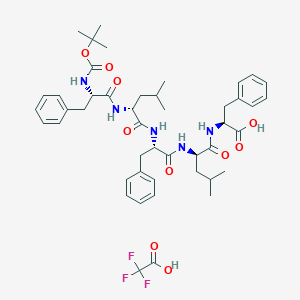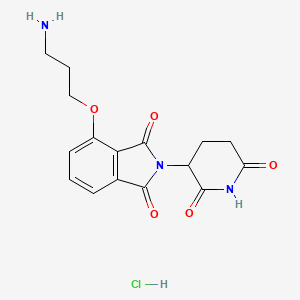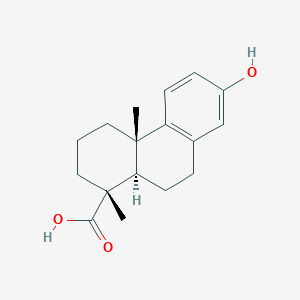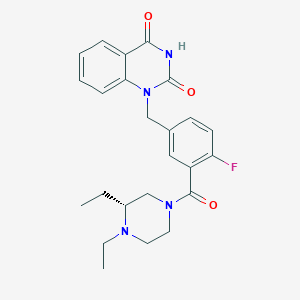
Parp-1/2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp-1/2-IN-1 is a potent inhibitor of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, enzymes involved in the repair of DNA damage. These enzymes play a crucial role in maintaining genomic stability by facilitating the repair of single-strand breaks in DNA. Inhibitors of Poly (ADP-ribose) polymerase have gained significant attention in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Parp-1/2-IN-1 typically involves multiple steps, including a Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The process begins with the preparation of the key thieno[2,3-c]isoquinolin-5(4H)-one scaffold, followed by downstream steps to achieve the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry. This method enhances efficiency and sustainability by allowing for better control over reaction conditions and reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Parp-1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Parp-1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of Poly (ADP-ribose) polymerase enzymes in maintaining genomic stability.
Biology: Investigated for its effects on cellular processes such as apoptosis, transcription regulation, and immune modulation.
Mechanism of Action
Parp-1/2-IN-1 exerts its effects by inhibiting the activity of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2. These enzymes are activated by DNA damage and facilitate the repair of single-strand breaks by adding poly (ADP-ribose) chains to target proteins. Inhibition of these enzymes prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death, particularly in cells with deficiencies in homologous recombination repair mechanisms .
Comparison with Similar Compounds
Olaparib: Another Poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Rucaparib: A Poly (ADP-ribose) polymerase inhibitor with similar applications in treating BRCA-mutated cancers.
Niraparib: A Poly (ADP-ribose) polymerase inhibitor used for maintenance therapy in ovarian cancer.
Talazoparib: A potent Poly (ADP-ribose) polymerase inhibitor with applications in breast cancer treatment.
Uniqueness: Parp-1/2-IN-1 is unique in its dual inhibition of both Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, providing a broader spectrum of activity compared to inhibitors that target only one of these enzymes. This dual inhibition enhances its therapeutic potential, particularly in cancers with complex DNA repair deficiencies .
Properties
Molecular Formula |
C24H27FN4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[[3-[(3R)-3,4-diethylpiperazine-1-carbonyl]-4-fluorophenyl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H27FN4O3/c1-3-17-15-28(12-11-27(17)4-2)23(31)19-13-16(9-10-20(19)25)14-29-21-8-6-5-7-18(21)22(30)26-24(29)32/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,26,30,32)/t17-/m1/s1 |
InChI Key |
NLWYFXIKIPVWHJ-QGZVFWFLSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
Canonical SMILES |
CCC1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


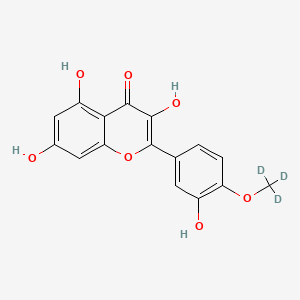

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


